2-Methoxy-4-methylnicotinonitrile
Overview
Description
2-Methoxy-4-methylnicotinonitrile and its derivatives are a class of compounds that have garnered attention due to their interesting chemical and physical properties. These compounds are characterized by a pyridine core substituted with methoxy and other functional groups, which contribute to their diverse applications, particularly in the field of luminescent materials and potential pharmaceuticals.
Synthesis Analysis
The synthesis of these compounds typically involves cyclization reactions of chalcone derivatives with malononitrile, as demonstrated in the synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile . The process yields good results and the compounds are characterized using various spectroscopic methods such as FT-IR, UV-Vis, and 1H NMR, along with single crystal X-ray diffraction to confirm their structures .
Molecular Structure Analysis
X-ray diffraction studies have revealed that these compounds can crystallize in different systems such as monoclinic and orthorhombic, with specific space groups like C2/c and P212121 . The molecular structure is further analyzed using DFT calculations, which provide insights into the non-planar nature of these molecules and their theoretical IR spectral data . The presence of intermolecular interactions such as π–π stacking and hydrogen bonding plays a significant role in the stability and characteristics of the crystal structures .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various computational methods. The molecular electrostatic potential indicates reactive sites for electrophilic and nucleophilic attacks, particularly at the nitrogen atom of the nitrile group and the hydrogen atoms of the amino group . These insights are crucial for understanding the potential chemical reactions these compounds can undergo.
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as their liquid crystalline behavior and thermal stability, are investigated using techniques like polarized optical microscopy, differential scanning calorimetry, and thermal gravimetric analysis . They exhibit broad nematic phases and high thermal stability, which are desirable traits for materials used in electronic and photonic devices. The chemical properties, including absorption and fluorescence, are studied through UV-visible and fluorescence spectral measurements. These compounds show good absorption and fluorescence properties, with some displaying a positive solvatochromic effect when solvent polarity is varied . The non-linear optical properties and the potential of these compounds as blue light emitters are also highlighted .
Scientific Research Applications
Potential Intermediate in Chemical Reactions
Research on methyl nitrite reactions on oxidized surfaces suggests that related methoxy compounds could serve as intermediates in chemical reactions, such as CH4-assisted reduction of nitric oxide. These findings highlight the role of methoxy and methyl groups in complex chemical processes on metal surfaces (Deiner et al., 2001).
Anticancer Activity
Studies on similar methoxy compounds have demonstrated anticancer activity. For example, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol showed weak activity in inhibiting T47D breast cancer cells, suggesting that methoxy derivatives could have potential applications in cancer research (Sukria et al., 2020).
Photopolymerization and Materials Science
Research on nitroxide-mediated photopolymerization indicates that methoxy-containing compounds could be utilized in the development of new materials with desirable photophysical and photochemical properties, such as photoinitiation and polymerization control (Guillaneuf et al., 2010).
Antimicrobial Activity
Compounds structurally related to 2-Methoxy-4-methylnicotinonitrile, such as nicotinonitrile derivatives, have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Guna et al., 2015).
Spectroscopic and Molecular Docking Studies
Spectroscopic analysis and molecular docking studies of compounds containing methoxy groups have provided insights into their structural, electronic, and potential therapeutic properties. Such studies are crucial for the design of new molecules with optimized properties for various applications (Eşme, 2021).
Corrosion Inhibition
Pyridine derivatives, including those with methoxy groups, have shown promise as corrosion inhibitors for metals in aggressive environments. These findings could lead to the development of more effective protective coatings for industrial applications (Ansari et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 2-methoxy-4-vinylphenol have been shown to interact with key pro-inflammatory mediators including nitric oxide (no), prostaglandins (pge 2), inducible no synthase (inos), and cyclooxygenase-2 (cox-2) . These targets play crucial roles in inflammation and immune responses.
Mode of Action
Similar compounds have been found to inhibit the translocation of nf-κb p65 into the nucleus by iκb degradation following iκb-α phosphorylation and the phosphorylation of mapks such as p38, erk1/2, and jnk . This suggests that 2-Methoxy-4-methylnicotinonitrile may interact with its targets to modulate these pathways and induce changes in cellular responses.
Biochemical Pathways
Related compounds have been found to suppress nf-κb and mapk activation, and histone acetylation . These pathways are involved in regulating inflammation and immune responses.
Result of Action
Related compounds have been found to exert potent anti-inflammatory effects by inhibiting lps-induced no, pge 2, inos, and cox-2 in raw2647 cells . These effects are mediated by suppression of NF-κB and MAPK activation and histone acetylation .
properties
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLJHRMCCVPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455683 | |
Record name | 2-methoxy-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149379-71-5 | |
Record name | 2-methoxy-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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